(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hcl
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Overview
Description
(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring structure, which is substituted with a hydroxymethyl group and two methyl groups at the 4-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of Substituents: The hydroxymethyl and methyl groups are introduced through selective alkylation and hydroxylation reactions. These reactions often require specific catalysts and reaction conditions to ensure the desired stereochemistry.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of (S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of chiral catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The hydroxymethyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride: The enantiomer of the compound with different stereochemistry.
4-Hydroxymethyl-pyrrolidine hydrochloride: Lacks the additional methyl groups at the 4-position.
4,4-Dimethyl-pyrrolidine hydrochloride: Lacks the hydroxymethyl group.
Uniqueness
(S)-4,4-Dimethyl-2-hydroxymethyl-pyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral ligand in various applications.
Properties
IUPAC Name |
[(2S)-4,4-dimethylpyrrolidin-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)3-6(4-9)8-5-7;/h6,8-9H,3-5H2,1-2H3;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPPRJKLIHMKKR-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(NC1)CO)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](NC1)CO)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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